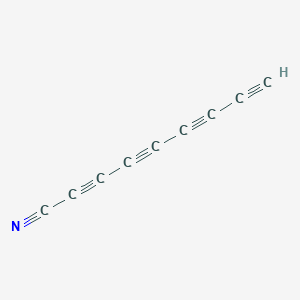
Nona-2,4,6,8-tetraynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,4,6,8-tetraynenitrile is an organic compound characterized by its unique structure featuring multiple triple bonds and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-2,4,6,8-tetraynenitrile typically involves the use of acetylene derivatives and nitrile precursors. One common method is the coupling of acetylene units under controlled conditions to form the desired tetrayne structure. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Nona-2,4,6,8-tetraynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Nona-2,4,6,8-tetraynenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Nona-2,4,6,8-tetraynenitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to its multiple triple bonds and nitrile group, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
Nona-2,4,6-trienal: Another compound with multiple double bonds and a similar structure.
Nona-2,4,6,8-tetrayne: A compound with a similar tetrayne structure but lacking the nitrile group.
Uniqueness
Nona-2,4,6,8-tetraynenitrile is unique due to its combination of multiple triple bonds and a nitrile group, which imparts distinct reactivity and potential applications. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67483-72-1 |
|---|---|
Molecular Formula |
C9HN |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
nona-2,4,6,8-tetraynenitrile |
InChI |
InChI=1S/C9HN/c1-2-3-4-5-6-7-8-9-10/h1H |
InChI Key |
XBYCNIKNUFWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
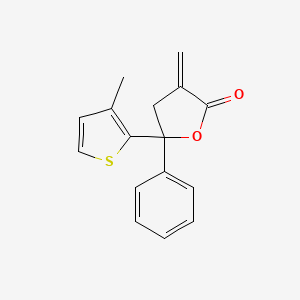
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

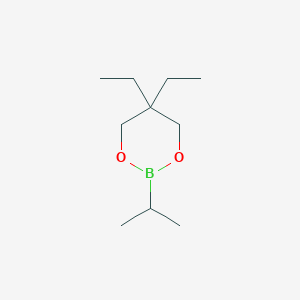
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
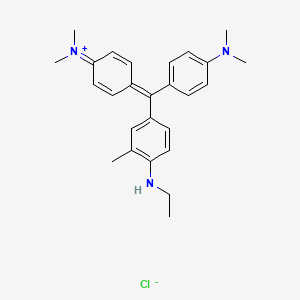
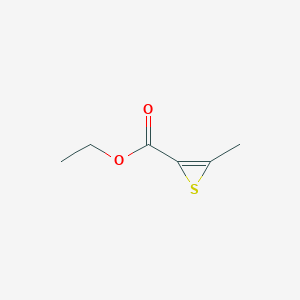

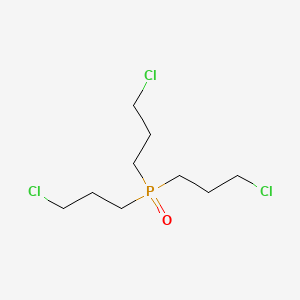

![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)

![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
